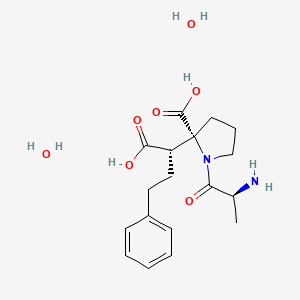
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol is an organic compound that features a benzyl alcohol moiety substituted with allyloxy, chloro, and fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-3-fluorobenzyl chloride with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Another synthetic route involves the allylation of 2-chloro-3-fluorobenzyl alcohol using allyl bromide in the presence of a strong base such as sodium hydride. This reaction is usually conducted in a solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in DMF for azide substitution.
Major Products
Oxidation: Formation of 6-(Allyloxy)-2-chloro-3-fluorobenzaldehyde or 6-(Allyloxy)-2-chloro-3-fluorobenzoic acid.
Reduction: Formation of 6-(Allyloxy)-2-chloro-3-fluorobenzyl alkane.
Substitution: Formation of 6-(Allyloxy)-2-azido-3-fluorobenzyl Alcohol.
Wissenschaftliche Forschungsanwendungen
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol depends on its interaction with molecular targets. The presence of the allyloxy, chloro, and fluoro groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Methoxy)-2-chloro-3-fluorobenzyl Alcohol
- 6-(Ethoxy)-2-chloro-3-fluorobenzyl Alcohol
- 6-(Propoxy)-2-chloro-3-fluorobenzyl Alcohol
Uniqueness
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to methoxy, ethoxy, or propoxy analogs. The allyloxy group can participate in additional reactions such as polymerization or cross-linking, making it valuable in materials science and polymer chemistry.
Eigenschaften
Molekularformel |
C10H10ClFO2 |
|---|---|
Molekulargewicht |
216.63 g/mol |
IUPAC-Name |
(2-chloro-3-fluoro-6-prop-2-enoxyphenyl)methanol |
InChI |
InChI=1S/C10H10ClFO2/c1-2-5-14-9-4-3-8(12)10(11)7(9)6-13/h2-4,13H,1,5-6H2 |
InChI-Schlüssel |
SSKYARXTAFHJBE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C(=C(C=C1)F)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)













